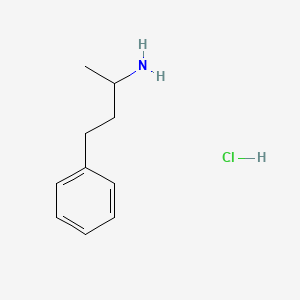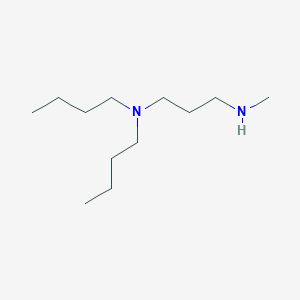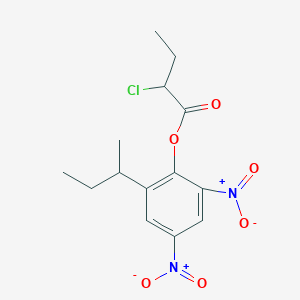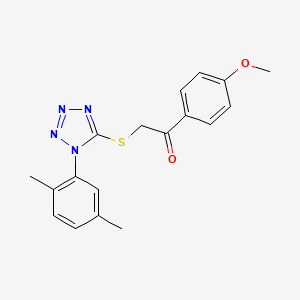![molecular formula C6H11NO2S2 B11964131 3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 7629-48-3](/img/structure/B11964131.png)
3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID is an organic compound that belongs to the class of thiocarbamoylthio derivatives. This compound is characterized by the presence of a propionic acid moiety attached to a thiocarbamoylthio group, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID typically involves the reaction of propionic acid derivatives with thiocarbamoylthio compounds. One common method includes the reaction of ethyl isothiocyanate with 3-mercaptopropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the thiocarbamoylthio group to a thiol or an amine, depending on the reducing agents and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoylthio group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID involves its interaction with specific molecular targets in biological systems. The thiocarbamoylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID can be compared with other thiocarbamoylthio derivatives, such as:
3-(N-METHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a methyl group instead of an ethyl group.
3-(N-PROPYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a propyl group instead of an ethyl group.
3-(N-BUTYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a butyl group instead of an ethyl group. The uniqueness of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
7629-48-3 |
|---|---|
Fórmula molecular |
C6H11NO2S2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
3-(ethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-2-7-6(10)11-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |
Clave InChI |
WANKWUBKPSCUOB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)



![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)
![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)

